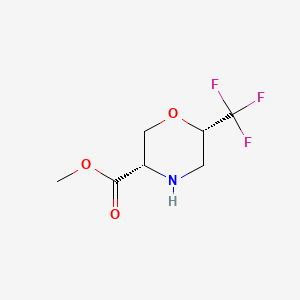
Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Material Science: Utilized in the development of new materials with unique properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate: A closely related compound with similar chemical properties.
Ethyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate: Another analog with slight variations in its chemical structure.
Uniqueness
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10F3NO3 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate |
InChI |
InChI=1S/C7H10F3NO3/c1-13-6(12)4-3-14-5(2-11-4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
ACDFGEYFOBEFLA-WHFBIAKZSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CO[C@@H](CN1)C(F)(F)F |
Canonical SMILES |
COC(=O)C1COC(CN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
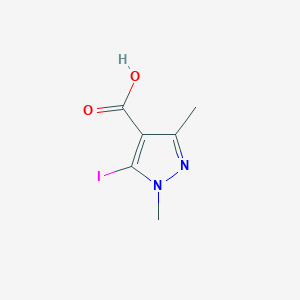
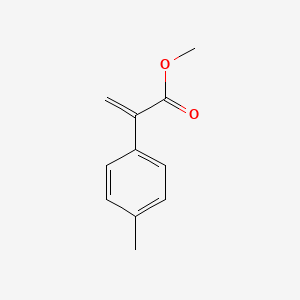
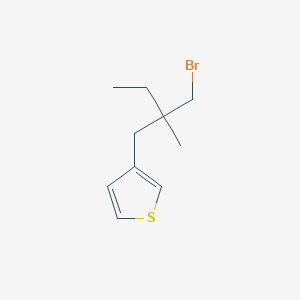
![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
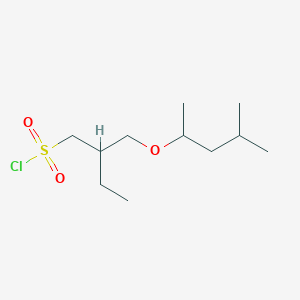
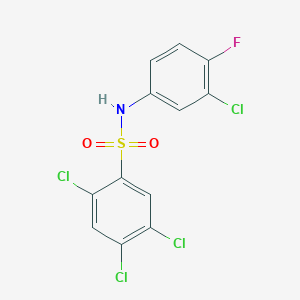
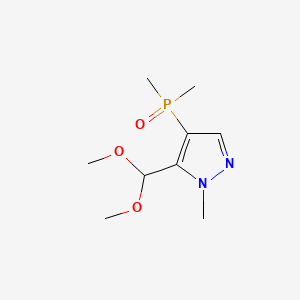
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)
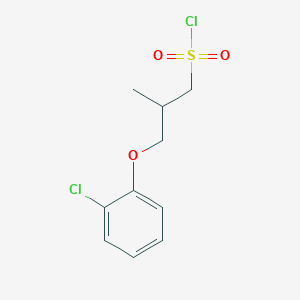
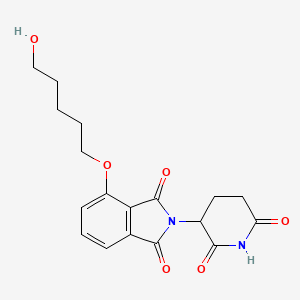

![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)
